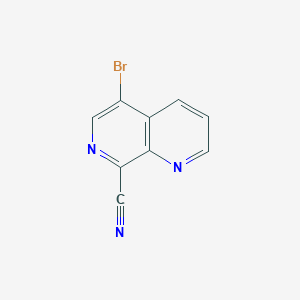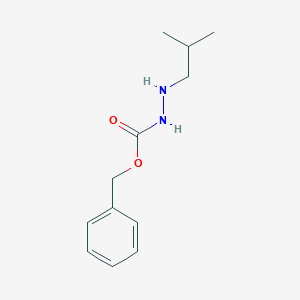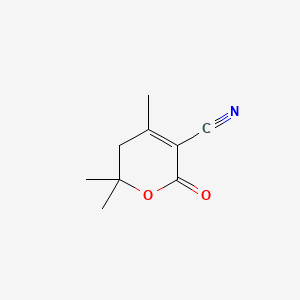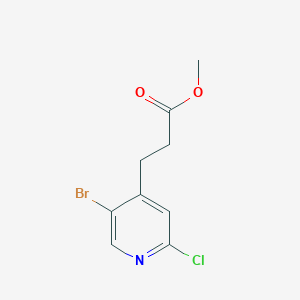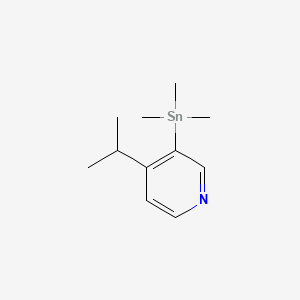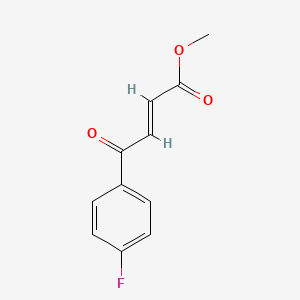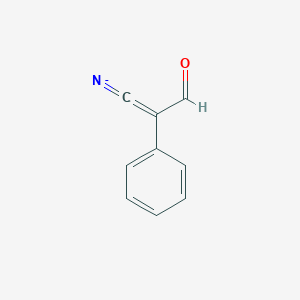
(Z)-2-cyano-2-phenylethenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-2-phenylethenolate is an organic compound characterized by the presence of a cyano group (–CN) and a phenyl group (–C₆H₅) attached to an ethenolate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-phenylethenolate typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (Z)-isomer. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-cyano-2-phenylethenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
(Z)-2-cyano-2-phenylethenolate is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into enzyme inhibition and protein-ligand binding.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-2-phenylethenolate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The phenyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-cyano-2-phenylethenolate: The geometric isomer of (Z)-2-cyano-2-phenylethenolate, differing in the spatial arrangement of the cyano and phenyl groups.
Benzylidenemalononitrile: A related compound with a similar structure but lacking the ethenolate moiety.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and related compounds.
Propiedades
Fórmula molecular |
C9H6NO- |
|---|---|
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
(3-oxo-2-phenylprop-1-enylidene)azanide |
InChI |
InChI=1S/C9H6NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7H/q-1 |
Clave InChI |
JHLMQRBLVWPIQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C=[N-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


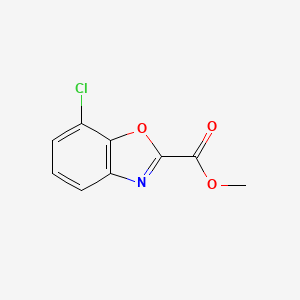
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)

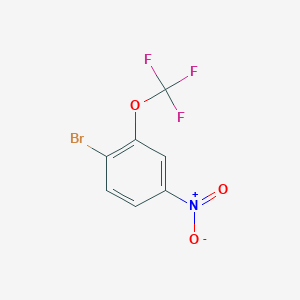
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
